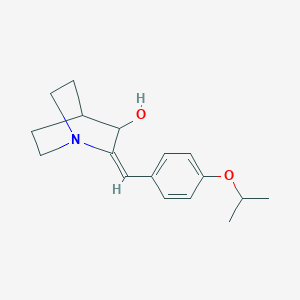

![molecular formula C9H16N4O3S2 B5501887 N-{5-[(二乙氨基)磺酰基]-1,3,4-噻二唑-2-基}丙酰胺](/img/structure/B5501887.png)

N-{5-[(二乙氨基)磺酰基]-1,3,4-噻二唑-2-基}丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the introduction of the sulfonamide group into the target molecule. A related process has been described for the synthesis of antibacterial compounds where the sulfonamide group is introduced through the reaction of thiadiazole derivatives with sulfonyl chlorides, followed by subsequent modifications (G. B. Talagadadeevi et al., 2012). Although this process does not directly describe the synthesis of "N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide," it provides insight into possible synthetic routes involving sulfonamide and thiadiazole chemistry.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to other functional groups, in this case, a thiadiazole ring. This configuration can significantly influence the compound's reactivity and interaction with biological targets. The structure of related sulfonamide compounds has been determined through techniques such as X-ray diffraction, NMR, and IR spectroscopy, providing detailed insights into their molecular geometry and electronic configuration (A. Hangan et al., 2007).

科学研究应用

抗菌和抗真菌特性: 对磺酰基取代的含氮杂环系统衍生物的研究,包括 N-(二乙基氨磺酰基)-N-(5-乙基-1,3,4-噻二唑-2-基)苯甲酰胺,已证明对革兰氏阳性菌和革兰氏阴性菌具有显着的敏感性。此外,这些物质对白色念珠菌表现出抗真菌活性 (Kobzar, Sych, & Perekhoda, 2019).

碳酸酐酶同工酶的抑制: 涉及 N-{5-[(二乙氨基)磺酰基]-1,3,4-噻二唑-2-基}丙酰胺衍生物的研究表明对碳酸酐酶同工酶的抑制,该同工酶在各种生理功能中起关键作用。这种抑制表明在治疗青光眼和某些形式的癌症等疾病中具有潜在的应用 (Supuran, Turkmen, Yilmaztekin, Emul, Innocenti, Vullo, Scozzafava, & Supuran, 2005).

除草剂活性: N-{5-[(二乙氨基)磺酰基]-1,3,4-噻二唑-2-基}丙酰胺衍生物因其除草剂活性而被探索。研究表明,这些化合物可以对多种植物物种有效,在农业环境中具有潜在用途 (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).

阿尔茨海默病治疗的潜力: 一些 N-{5-[(二乙氨基)磺酰基]-1,3,4-噻二唑-2-基}丙酰胺衍生物已被合成,以评估用于阿尔茨海默病的新候选药物。这些化合物已显示出对乙酰胆碱酯酶的抑制活性,乙酰胆碱酯酶是阿尔茨海默病治疗的目标 (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).

抗病毒活性: N-{5-[(二乙氨基)磺酰基]-1,3,4-噻二唑-2-基}丙酰胺衍生物已被合成,并显示出具有抗烟草花叶病毒的活性,表明在抗病毒研究中具有潜在的应用 (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

属性

IUPAC Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3S2/c1-4-7(14)10-8-11-12-9(17-8)18(15,16)13(5-2)6-3/h4-6H2,1-3H3,(H,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXCUTCCBZHNMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(diethylsulfamoyl)-1,3,4-thiadiazol-2-yl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-[(cyclopentylamino)sulfonyl]-4'-(hydroxymethyl)biphenyl-3-carboxylic acid](/img/structure/B5501814.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)